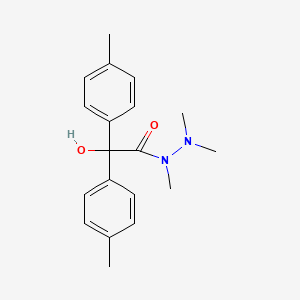![molecular formula C14H12ClFN2O3S B5779608 N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5779608.png)
N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide, commonly known as CFTR modulator, is a chemical compound used in scientific research to study cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the lungs, pancreas, and other organs, causing severe respiratory and digestive problems. CFTR modulator has been found to be effective in treating cystic fibrosis by improving the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in people with cystic fibrosis.
Mecanismo De Acción
N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide modulator works by binding to the N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide protein and altering its function. The N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide protein is a chloride ion channel that regulates the transport of chloride ions and water across cell membranes. In people with cystic fibrosis, the N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide protein is defective and does not function properly. N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide modulator binds to the N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide protein and stabilizes its open conformation, allowing chloride ions and water to flow across the cell membrane. This improves the function of the N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide protein and reduces the symptoms of cystic fibrosis.
Biochemical and Physiological Effects
N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide modulator has several biochemical and physiological effects. It has been shown to increase the amount of N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide protein on the cell surface, enhance the opening of the N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide channel, and improve the transport of ions and water across cell membranes. N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide modulator has also been found to reduce inflammation and mucus production in the lungs of people with cystic fibrosis. It has been shown to improve lung function, reduce the frequency of pulmonary exacerbations, and improve the quality of life in people with cystic fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide modulator has several advantages for lab experiments. It is a potent modulator of the N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide protein, which makes it an ideal tool for studying cystic fibrosis. N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide modulator is also selective for the N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide protein, which reduces the risk of off-target effects. However, N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide modulator has some limitations for lab experiments. It is a complex organic compound that is difficult to synthesize and purify. N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide modulator is also expensive and may not be readily available in some labs.
Direcciones Futuras
There are several future directions for N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide modulator research. One direction is the development of new N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide modulators with improved potency and selectivity. Another direction is the investigation of N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide modulator for its potential use in treating other diseases, such as COPD and bronchiectasis. N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide modulator may also be studied for its potential use in combination therapy with other drugs for cystic fibrosis. Finally, N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide modulator may be studied for its potential use in personalized medicine, where the drug is tailored to the specific genetic mutation of the patient with cystic fibrosis.
Conclusion
In conclusion, N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide modulator is a chemical compound used in scientific research to study cystic fibrosis. It has several biochemical and physiological effects, including improving the function of the N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide protein and reducing inflammation and mucus production in the lungs. N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide modulator has several advantages for lab experiments, but also has some limitations. There are several future directions for N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide modulator research, including the development of new N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide modulators and the investigation of N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide modulator for its potential use in treating other diseases.
Métodos De Síntesis
N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide modulator is a complex organic compound that is synthesized using various chemical reactions. The synthesis method involves the use of several starting materials, including 3-chloro-4-fluoroaniline, 4-methylbenzenesulfonyl chloride, and phosgene. The reaction between 3-chloro-4-fluoroaniline and 4-methylbenzenesulfonyl chloride produces N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane. The product is then purified using various techniques, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide modulator is primarily used in scientific research to study cystic fibrosis. It is a potent modulator of the N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide protein, which is responsible for regulating the transport of ions and water across cell membranes. N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide modulator has been found to be effective in improving the function of the defective N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide protein in people with cystic fibrosis. It has been shown to increase the amount of N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide protein on the cell surface, enhance the opening of the N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide channel, and improve the transport of ions and water across cell membranes. N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide modulator is also being studied for its potential use in treating other diseases, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis.
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)sulfonylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O3S/c1-9-2-5-11(6-3-9)22(20,21)18-14(19)17-10-4-7-13(16)12(15)8-10/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULXJQFXILRLHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)sulfonylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(1-azepanylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5779531.png)
![N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B5779536.png)

![(2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5779557.png)

![2-[(1H-benzimidazol-2-ylamino)methyl]-4-chlorophenol](/img/structure/B5779572.png)
![N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5779580.png)
![N-allyl-4-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5779585.png)


![2-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5779612.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol](/img/structure/B5779618.png)

![N-[3-chloro-2-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B5779638.png)